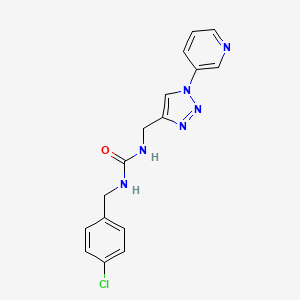

1-(4-chlorobenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-chlorobenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves the formation of urea derivatives, which are often pursued for their potential pharmacological properties. For instance, the synthesis of 1-aryl-3-(2-chloroethyl) ureas has been described, and these compounds have shown cytotoxicity against human adenocarcinoma cells in vitro . This suggests that the synthesis of urea derivatives, including the compound , could be achieved through similar methods, potentially involving the reaction of appropriate amines with isocyanates or carbodiimides.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. This moiety is known to engage in hydrogen bonding, which can influence the compound's biological activity. The presence of a triazole ring, as in the compound of interest, adds another dimension to the molecular structure, potentially affecting its binding to biological targets due to the presence of nitrogen atoms capable of coordinating with metal ions or interacting with enzymes .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including alkylation, acylation, and nitrosation. The paper discussing 1-aryl-3-(2-chloroethyl) ureas indicates that the introduction of a nitroso group to the urea structure results in a loss of cytotoxic activity . This highlights the importance of functional groups and their placement within the molecule for the preservation of biological activity. The triazole ring, often found in pharmaceuticals, can also engage in reactions such as click chemistry, which is a powerful tool for constructing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of chloro and pyridyl groups can affect the lipophilicity of the compound, which in turn can influence its ability to cross cell membranes and reach its site of action. The triazole ring can contribute to the compound's stability and its ability to form coordination complexes with metal ions, which may be relevant in the context of metalloenzyme inhibition .

Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding and Complexation

Research on pyrid-2-yl ureas, similar in structure to the compound , has investigated their conformational dynamics and ability to complex with molecules like cytosine. These studies reveal insights into how substituent effects can influence intramolecular hydrogen bonding and the potential for complexation with biomolecules, suggesting applications in the design of biomolecular receptors and probes (Chien et al., 2004).

Antimicrobial and Surface Activity

Derivatives of 1,2,4-triazole, related to the compound through their heterocyclic and urea components, have shown antimicrobial activity and potential as surface-active agents. This research points to the possible application of such compounds in the development of new antimicrobial materials and surface treatments (El-Sayed, 2006).

Soil Degradation Studies

Studies on imazosulfuron, a sulfonylurea herbicide, have explored its degradation under different soil conditions. These investigations are crucial for understanding the environmental fate of chemical compounds introduced into agricultural settings, suggesting the relevance of related urea derivatives in environmental chemistry and agricultural science (Morrica et al., 2001).

Synthesis and Anticancer Activity

Research into the synthesis of urea derivatives with specific substituents has led to compounds with significant anticancer activity. These findings underscore the importance of such compounds in medicinal chemistry, especially in the search for new anticancer agents (Feng et al., 2020).

Catalytic Applications in Water

The development of urea-functionalized self-assembled molecular prisms has shown promise for catalyzing reactions in water. This research highlights the potential of urea derivatives in facilitating environmentally friendly catalytic processes, which could be essential for green chemistry applications (Howlader et al., 2016).

Mécanisme D'action

Target of action

Compounds containing a triazole ring, like “1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea”, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in many drug classes .

Mode of action

The mode of action of “1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea” would depend on its specific targets. Triazole compounds can bind to their targets, leading to changes in the target’s function .

Biochemical pathways

The affected pathways would depend on the specific targets of “1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea”. Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .

Result of action

The molecular and cellular effects of “1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea” would depend on its specific targets and mode of action. Triazole compounds can have a variety of effects, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O/c17-13-5-3-12(4-6-13)8-19-16(24)20-9-14-11-23(22-21-14)15-2-1-7-18-10-15/h1-7,10-11H,8-9H2,(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKIQGSUAPTDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)

![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)

![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)

![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)